molecular formula BeH3O4P+2 B1617604 Phosphoric acid, beryllium salt CAS No. 35089-00-0

Phosphoric acid, beryllium salt

Cat. No.: B1617604
CAS No.: 35089-00-0
M. Wt: 107.007 g/mol
InChI Key: XUYHBCPJXPJTCK-UHFFFAOYSA-N
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Description

Contextualization within Inorganic Phosphate (B84403) Chemistry

Inorganic phosphates are a broad class of compounds characterized by the tetrahedral phosphate anion (PO₄³⁻) or its protonated forms (e.g., HPO₄²⁻, H₂PO₄⁻). These compounds are fundamental in various fields, including materials science, geology, and biology. Beryllium phosphate holds a unique position within this family due to the distinctive properties of the beryllium ion (Be²⁺). With a small ionic radius and a high charge density, beryllium imparts significant covalent character to its bonds with oxygen, influencing the resulting crystal structures and properties in ways that differentiate it from phosphates of other alkaline earth metals.

The chemistry of beryllium is often compared to that of aluminum due to a diagonal relationship in the periodic table, leading to similarities in their chemical behavior. This relationship is also evident in the formation of complex network structures in beryllophosphates, akin to aluminosilicates which are the cornerstone of zeolite chemistry.

Overview of Diverse Beryllium Phosphate Stoichiometries and Polymorphs

Beryllium phosphates exhibit a range of stoichiometries, leading to a variety of compounds with different crystal structures and properties. The specific ratio of beryllium to phosphate ions, as well as the presence of hydrogen, water, or other cations and anions, gives rise to this diversity.

Some of the known stoichiometries for simple beryllium phosphate salts include:

Beryllium hydrogen phosphate (BeHPO₄) nih.gov

Triberyllium diphosphate (Be₃(PO₄)₂) americanelements.comchemspider.comyoutube.com

Beyond these simple salts, research has revealed a rich structural chemistry of more complex beryllophosphates, often synthesized using hydrothermal or solvothermal methods. These methods have led to the discovery of novel open-framework and low-dimensional beryllophosphate structures. These complex structures are often templated by organic molecules, which direct the formation of pores and channels within the crystal lattice.

Examples of such complex beryllophosphates include:

[C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O (BePO-CJ29): A one-dimensional double-chain structure.

[C₆H₁₈N₂]₀.₅[Be₂(PO₄)(HPO₄)OH]·0.5H₂O (BePO-CJ30): A two-dimensional layered structure.

The existence of different crystal structures for the same chemical composition is known as polymorphism. While the polymorphism of simple beryllium phosphate salts is not extensively documented in publicly available literature, the broader field of beryllophosphate chemistry demonstrates a strong tendency towards structural diversity, suggesting that polymorphism in simpler salts is a possibility.

Compound Name Formula Key Structural Features
Beryllium hydrogen phosphate BeHPO₄ A simple salt stoichiometry.
Triberyllium diphosphate Be₃(PO₄)₂ Another simple salt stoichiometry.
BePO-CJ29 [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O One-dimensional double chains with 12-ring apertures.
BePO-CJ30 [C₆H₁₈N₂]₀.₅[Be₂(PO₄)(HPO₄)OH]·0.5H₂O Two-dimensional layered structure.

Historical Developments in Beryllium Phosphate Research (Academic Milestones)

The history of beryllium phosphate research is intrinsically linked to the discovery and understanding of beryllium itself.

1798: The French chemist Louis-Nicolas Vauquelin discovered beryllium as an oxide while analyzing the gemstones beryl (B75158) and emerald. He initially named the element "glucinium" due to the sweet taste of its salts.

1828: Friedrich Wöhler and Antoine Bussy independently isolated beryllium metal for the first time. The name "beryllium" was officially adopted by IUPAC in 1957.

Mid-20th Century: The development of the nuclear and aerospace industries spurred significant research into beryllium and its compounds, including beryllium phosphate, primarily for understanding its material properties and potential applications.

Late 20th and Early 21st Century: A major academic milestone has been the synthesis and characterization of novel, complex beryllophosphate structures. Researchers began to explore the use of organic templates to create open-framework beryllophosphates with zeolite-like properties. This has opened up new avenues for research into their potential as catalysts, adsorbents, and ion-exchangers. The discovery of naturally occurring zeolite-type beryllophosphates, such as pahasapaite, further highlighted the structural parallels with aluminosilicate zeolites.

Contemporary Challenges and Emerging Opportunities in Beryllium Phosphate Science

The field of beryllium phosphate science continues to present both significant challenges and exciting opportunities for researchers.

Contemporary Challenges:

Synthesis Control: Achieving precise control over the stoichiometry, crystal structure, and morphology of beryllium phosphates, particularly the more complex open-framework materials, remains a significant challenge. The synthesis processes are often sensitive to reaction conditions such as temperature, pressure, and the choice of templating agents.

Characterization: The small size of beryllium atoms and the often-complex crystal structures of beryllophosphates can make detailed structural characterization challenging. Advanced techniques such as single-crystal X-ray diffraction and solid-state NMR are often required.

Toxicity of Beryllium: Beryllium and its compounds are toxic, which necessitates strict safety protocols in the laboratory and limits the potential for widespread application in certain areas.

Emerging Opportunities:

Properties

IUPAC Name

beryllium;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Be.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYHBCPJXPJTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BeH3O4P+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13598-15-7 (mono-berrylium salt), 13598-26-0 (berrylium phosphate[2:3])
Record name Beryllium phosphate
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Molecular Weight

107.007 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35089-00-0
Record name Beryllium phosphate
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Record name Phosphoric acid, beryllium salt
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Synthesis and Crystallization Methodologies for Beryllium Phosphates

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are powerful techniques for crystallizing materials that are not stable at their melting points. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions held in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the solvent's boiling point. mdpi.com This approach allows for the synthesis of unique, often metastable, crystal phases that are inaccessible through other methods. researchgate.net

The precise control of reaction parameters is critical in dictating the outcome of hydrothermal and solvothermal synthesis. Temperature, pressure, and the choice of solvent directly influence precursor solubility, reaction kinetics, and the thermodynamic stability of the resulting phases. mdpi.comresearchgate.net

Temperature: Synthesis temperature significantly affects the crystal structure. For instance, in the synthesis of lithium iron phosphate (B84403), temperatures above 175°C were necessary to prevent iron atoms from disordering onto lithium sites, ensuring the formation of a phase-pure material with a unit cell volume comparable to high-temperature synthesized equivalents. nih.gov Similarly, for beryllophosphates, temperature gradients can control the growth rate and the incorporation of templates and other species into the crystal lattice.

Pressure: Reactions are typically conducted under autogenous pressure, which is the pressure generated by the heated solvent within the sealed autoclave. mdpi.com However, applying external hydrostatic pressure can accelerate the crystallization rate. Studies on silicoaluminophosphates (SAPO) have shown that increasing hydrostatic pressure to 50 MPa can speed up the formation of the desired SAPO-18 phase, while higher pressures (e.g., 200 MPa) may lead to the formation of different, layered structures. mdpi.com This highlights pressure as a key variable for phase selection.

Solvent Systems: The solvent not only acts as a medium for transporting reactants but can also participate in the reaction, influencing the final structure. Mixed-solvent systems are often employed. rsc.org In solvothermal synthesis, organic solvents can alter the solubility of precursors and the interaction with organic templates. For example, β-tricalcium phosphate nanospheres have been successfully synthesized using trimethyl phosphate as an organic phosphorus source in a solvothermal process. rsc.org

The table below summarizes typical parameters for the hydrothermal synthesis of various phosphate-based materials, illustrating the range of conditions employed.

Target MaterialTemperature (°C)Time (hours)PressureKey ReactantsReference
SAPO-181501 - 72Autogenous to 200 MPaAluminosilicate gel, Organic SDA mdpi.com
LiFePO₄>175N/AAutogenousLithium source, Iron source, Phosphate source nih.gov
Pb(VOPO₄)₂·3H₂OMild HydrothermalN/AAutogenousLead source, Vanadyl source, Phosphate source mdpi.com
BiFeO₃ Hollow Spheres160 - 2002 - 24AutogenousBi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂O mdpi.com

A defining feature of hydrothermal and solvothermal synthesis of porous materials is the use of organic molecules, known as structure-directing agents (SDAs) or templates. rsc.org These molecules guide the organization of the inorganic beryllium and phosphate precursors into specific, often complex, open-framework structures. nih.govresearchgate.net

The function of these organic amines or quaternary ammonium (B1175870) cations is multifaceted:

Templating Effect: The size, shape, and charge distribution of the SDA molecule directs the formation of pores and channels of a specific dimension, essentially creating a mold around which the inorganic framework assembles. researchgate.net

Space-Filling: The organic molecules occupy the void spaces within the framework as it crystallizes, preventing the collapse into denser, non-porous phases.

Researchers have synthesized novel beryllophosphates using various organic templates. For example, methylviologen and ethylviologen have been used to produce beryllophosphates with large 16-membered ring channels. rsc.org In other cases, the templates themselves are generated in situ during the synthesis. The methylation of cyclic amines like 3-(aminomethyl)pyridine (B1677787) and 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (dabco) under hydrothermal conditions has led to a series of new crystalline beryllophosphates with diverse structures, including layered and 3D open-frameworks. researchgate.net The choice of the organic template is a primary tool for chemists to design and target new beryllophosphate structures. rsc.orgresearchgate.net

The final size and shape (morphology) of beryllium phosphate crystals are determined by the nucleation and subsequent growth processes. The growth can proceed through different mechanisms, such as layer-by-layer growth mediated by dislocations on the crystal surface. berkeley.edu

The morphology of the crystals is influenced by both the intrinsic crystal structure and the external synthesis conditions. The type of organic template used can affect the relative growth rates of different crystal faces, thereby altering the final crystal habit. researchgate.net As crystals grow, they may evolve through processes like Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable crystals, leading to an increase in the average crystal size over time. mdpi.com The ability to control crystal morphology is important as it can impact the material's properties, such as accessibility of the pores for catalytic applications.

Solid-State Reaction Pathways

Solid-state synthesis, or the ceramic method, involves the reaction of solid precursors at high temperatures to form a final crystalline product. This method is fundamentally different from solution-based routes as it occurs in the absence of a solvent. The reactions are driven by the thermal energy that allows ions to diffuse through the solid matrix.

The choice of starting materials is a critical first step in solid-state synthesis. nih.gov Precursors are typically stable, readily available compounds such as oxides, carbonates, or hydrogen phosphates. For the synthesis of a target beryllium phosphate, one might start with beryllium oxide (BeO) or beryllium carbonate (BeCO₃) and a phosphorus source like ammonium dihydrogen phosphate (NH₄H₂PO₄).

Stoichiometric control —the precise molar ratio of the reactants—is paramount. Any deviation from the ideal stoichiometry of the target compound can lead to the formation of undesirable impurity phases. acs.org For example, in the synthesis of the multiferroic bismuth ferrite (B1171679) (BiFeO₃) from Bi₂O₃ and Fe₂O₃, incorrect ratios or reaction conditions frequently yield impurity phases like Bi₂Fe₄O₉ and Bi₂₅FeO₃₉. acs.org A data-driven approach, analyzing vast numbers of reactions from scientific literature, is being developed to better predict optimal precursor combinations and avoid competing reactions. nih.govacs.org

The table below lists common precursors used in the solid-state synthesis of various complex oxides and phosphates.

Target MaterialCommon PrecursorsSynthesis MethodReference
(BiFeO₃)-(BaTiO₃)-(Bi(Ni₀.₅Mn₀.₅)O₃)Bi₂O₃, Fe₂O₃, BaCO₃, TiO₂, NiO, MnO₂Conventional Solid-State Route nih.gov
Barium Titanate (BaTiO₃)BaCO₃, TiO₂ (Conventional)Solid-State Reaction acs.org
Barium Titanate (BaTiO₃)BaS, Na₂TiO₃ (Unconventional)Solid-State Reaction acs.org
LiBaBO₃:Sm³⁺Li₂CO₃, BaCO₃, H₃BO₃, Sm₂O₃Solid-State Reaction nih.gov

The thermal regime—including heating rates, dwell temperatures, and reaction duration—governs the reaction pathway and the evolution of crystalline phases. rsc.org Solid-state reactions are often diffusion-limited, requiring high temperatures (often >800°C) and long reaction times to ensure complete reaction and homogenization. Intermediate grinding steps are frequently necessary to increase the contact area between reactant particles and promote diffusion.

During heating, the precursors undergo a series of transformations and reactions. This phase evolution can be monitored using techniques like in-situ X-ray diffraction. A mixture of precursors will first form intermediate phases before the final, thermodynamically stable target compound is achieved at the highest temperature. Understanding the thermodynamics of all possible reactions between precursors, intermediates, and the target phase is crucial for designing a successful synthesis route that minimizes the formation of stable impurity phases. acs.org Thermodynamic selectivity metrics can be used to assess the likelihood of a given reaction producing the desired target phase over competing impurities. acs.org

Influence of Reaction Atmosphere

The specific influence of the reaction atmosphere, such as the use of inert gases versus an oxygen-rich environment, on the synthesis of beryllium phosphates is not extensively detailed in the available research. Synthesis is typically conducted under hydrothermal or solvothermal conditions, where the focus is on the solvent, temperature, and pressure rather than the overlying gaseous atmosphere. However, in related co-precipitation syntheses of other metal compounds, an inert nitrogen atmosphere is sometimes used to prevent the oxidation of reactants. researchgate.net For instance, in the synthesis of magnetite nanoparticles, an inert atmosphere prevents the oxidation of Fe(II). researchgate.net While not directly documented for beryllium phosphate, this suggests that the choice of atmosphere could be a relevant parameter, particularly if starting materials or intermediates are sensitive to oxidation or other atmospheric reactions.

Precipitation and Co-precipitation Techniques

Precipitation from an aqueous solution is a fundamental method for the synthesis of beryllium phosphates. This technique involves the reaction of a soluble beryllium salt with a phosphate source, leading to the formation of an insoluble beryllium phosphate product.

Co-precipitation is a more advanced variation of this method where soluble compounds are removed from a solution during the formation of the precipitate. researchgate.net This technique is particularly useful for creating multi-component materials or for doping a host material with a secondary ion. researchgate.netmdpi.com In this process, a precipitating agent is added to a solution containing the ions of interest, causing them to precipitate simultaneously. researchgate.net This method allows for the synthesis of materials with customized properties. researchgate.net For example, a co-precipitation method has been used to synthesize BiPO₄:Tb³⁺ green phosphors, where (NH₄)₂HPO₄ was used as the precipitant. researchgate.net While specific examples for beryllium phosphate are not detailed, the principles of co-precipitation are broadly applicable to the synthesis of complex phosphate-based materials.

pH-Controlled Precipitation Strategies

The pH of the reaction solution is a critical parameter in the synthesis of beryllium phosphates, as it dictates the speciation of both beryllium and phosphate ions and can determine the final product.

Research on the sorption of beryllium has shown that pH strongly controls its retention, with the amount of retained beryllium increasing significantly as the pH rises from 4 to 6. escholarship.org This retention is most pronounced in the presence of phosphorus-bearing minerals, indicating a preference for the formation of phosphate compounds under these conditions. escholarship.org

However, in neutral to alkaline environments (pH 6.5–9.5), many soluble beryllium salts will precipitate as beryllium hydroxide (B78521) (Be(OH)₂), which is insoluble in this pH range. nih.gov This presents a competing reaction that must be managed. Therefore, careful control of pH is essential to favor the precipitation of the desired beryllium phosphate phase over beryllium hydroxide. This control can be achieved by the careful addition of acids or bases to maintain the solution within the optimal pH window for beryllium phosphate formation. researchgate.net

Table 1: Precipitation of Beryllium Compounds in a Neutral Environment (pH 6.5–9.5)

CompoundReactionNotes
Beryllium nitrate (B79036) trihydrateBe(NO₃)₂·3H₂O + 2MOH → Be(OH)₂ + 2[M]⁺ aq + 2[NO₃]⁻aq + 3H₂OForms insoluble beryllium hydroxide.
Beryllium sulfate (B86663) tetrahydrateBeSO₄·4H₂O + 2MOH → Be(OH)₂ + 2[M]⁺ aq + [SO₄]²⁻aq + 4H₂OForms insoluble beryllium hydroxide.
Beryllium oxalate (B1200264) trihydrateBeC₂O₄·3H₂O + 2MOH → Be(OH)₂ + 2[M]⁺ aq + [C₂O₄]²⁻aq + 3H₂OForms insoluble beryllium hydroxide.
Beryllium basic acetateBe₄O(C₂H₃O₂)₆ + 6MOH + H₂O → 4Be(OH)₂ + 6[M]⁺ aq + 6[C₂H₃O₂]⁻Forms insoluble beryllium hydroxide.

Note: Data sourced from a study on beryllium compound precipitation. nih.gov MOH represents a base where M is a cation like Na or K.

Role of Complexing Agents in Solution-Phase Synthesis

In the solution-phase synthesis of beryllium phosphates, complexing agents, often referred to as organic templates or structure-directing agents (SDAs), play a pivotal role in determining the structure and morphology of the final crystalline product. nih.govresearchgate.net These organic molecules can direct the assembly of the inorganic beryllium and phosphate units into specific frameworks, leading to the formation of materials with desired properties, such as open-framework structures with channels and pores. nih.govrsc.org

The function of these organic amines can vary. They can act as:

Protonated templates , balancing the negative charge of the anionic inorganic framework. nih.gov

Structure-directing agents , guiding the formation of the crystal structure without being incorporated into it. nih.gov

Template sources , where the organic molecule itself may break down, with its fragments being incorporated into the final structure. nih.gov

For example, in the solvothermal synthesis of various metal phosphates, organic amines like 1,2-propanediamine have been shown to act as protonated templates, forming hydrogen bonds with the inorganic skeleton and enhancing the stability of the resulting compound. nih.gov Other molecules, such as benzylamine (B48309) and 2,2'-bipyridine, have served as structure-directing agents. nih.gov The use of these templates can lead to the formation of complex structures, including one-dimensional chains and three-dimensional frameworks with well-defined channels. nih.gov

Novel Synthetic Approaches and Advanced Fabrication Techniques

Recent advancements in materials chemistry have led to the development of novel synthetic routes for producing beryllium phosphates with unique structures and properties.

Ionothermal Synthesis

Ionothermal synthesis is a method that utilizes ionic liquids as both the solvent and, in many cases, the structure-directing agent. This approach has been successfully employed to create open-framework metal phosphates. While specific details on the ionothermal synthesis of beryllium phosphates are limited in the provided results, the general technique offers a pathway to new crystalline materials by providing a unique reaction environment compared to traditional hydrothermal methods.

Low-Dimensional Material Synthesis (e.g., 2D structures)

There has been significant success in the synthesis of low-dimensional beryllium phosphates, including one-dimensional (1D) chains and two-dimensional (2D) layered structures, under mild hydrothermal or solvothermal conditions. nih.govacs.org These syntheses typically involve the use of organic amines as structure-directing agents.

Two notable examples are:

BePO-CJ29 : A 1D beryllium phosphate, [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O, which is constructed from alternating BeO₄ and HPO₄ tetrahedra that form unique double chains. nih.govacs.org

BePO-CJ30 : A 2D layered beryllium phosphate, [C₆H₁₈N₂]₀.₅[Be₂(PO₄)(HPO₄)OH]·0.5H₂O. Its structure consists of complex layers formed by the alternation of BeO₄/HBeO₄ and PO₄/HPO₄ tetrahedra. nih.govacs.org

In these structures, the protonated organic molecules and water molecules reside between the inorganic chains or layers, interacting with them through hydrogen bonds. nih.govacs.org

Table 2: Crystal Data for Low-Dimensional Beryllium Phosphates

CompoundFormulaCrystal SystemSpace GroupKey Structural Feature
BePO-CJ29[C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂OTriclinicP11D double chains with 12-ring apertures
BePO-CJ30[C₆H₁₈N₂]₀.₅[Be₂(PO₄)(HPO₄)OH]·0.5H₂OOrthorhombicPccn2D layered structure

Note: Data sourced from studies on the synthesis and structure of low-dimensional beryllium phosphates. nih.govacs.org

Synthesis of Mixed-Metal Beryllium Phosphates

The synthesis of mixed-metal beryllium phosphates involves the incorporation of one or more additional metallic elements into the beryllium phosphate crystal lattice. These metals can be alkali metals, alkaline earth metals, transition metals, or other main group elements. The introduction of a second metal can significantly influence the resulting structure and properties of the material. The methodologies employed are often similar to those used for other mixed-metal phosphate systems and are chosen based on the desired product characteristics, such as crystallinity, porosity, and thermal stability.

Common synthesis strategies include hydrothermal and solvothermal methods, where reactions are carried out in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These conditions facilitate the dissolution of precursors and the subsequent crystallization of the mixed-metal phosphate product. The choice of solvent, temperature, reaction time, and pH can all be manipulated to direct the formation of specific crystalline phases.

Ionothermal synthesis is a more recent and versatile technique that utilizes ionic liquids as both the solvent and a potential structure-directing agent. nih.govacs.org This method offers advantages such as low vapor pressure and the ability to dissolve a wide range of precursors, leading to the formation of novel and complex open-framework structures. nih.govacs.org For instance, a beryllophosphate with a three-dimensional structure featuring large channels has been synthesized using an ionic liquid that serves multiple roles in the reaction. nih.govacs.org

High-temperature solid-state reactions, often referred to as ceramic methods, involve heating a mixture of solid precursors to high temperatures to induce a reaction. This method is typically used for producing thermodynamically stable, dense phases. Flux methods are a variation of solid-state synthesis where a low-melting-point inorganic salt (the flux) is added to the reaction mixture. The flux acts as a solvent at high temperatures, facilitating the diffusion of reactants and promoting crystal growth at temperatures lower than the melting points of the reactants themselves.

The specific precursors for the synthesis of mixed-metal beryllium phosphates are chosen based on the desired composition. These typically include a source of beryllium (e.g., beryllium oxide, beryllium hydroxide, or beryllium salts), a phosphate source (e.g., phosphoric acid, ammonium phosphates), and a source of the additional metal(s) (e.g., metal oxides, carbonates, halides, or nitrates). In some cases, organic molecules are added as structure-directing agents (SDAs) or templates to guide the formation of specific framework topologies. rsc.orgresearchgate.net

Detailed research findings on a specific mixed-metal beryllium phosphate are presented in the table below, illustrating the synthesis conditions and resulting structural characteristics.

CompoundSynthesis MethodPrecursorsTemperature (°C)Reaction TimeKey Structural FeaturesReference
Ionothermally Synthesized BeryllophosphateIonothermalBeO, Multifunctional Ionic Liquid (Phosphorus Source and SDA)Not SpecifiedNot SpecifiedThree-dimensional structure with intersecting 24-membered ring channels. nih.govacs.org

Advanced Spectroscopic and Microscopic Characterization

Vibrational Spectroscopy (Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure of beryllium phosphate (B84403) compounds. nih.govmaterials-science.info These techniques measure the vibrational energies of molecular bonds, which are unique to the specific types of atoms and the nature of the chemical bonds connecting them. In the context of beryllium phosphates, this allows for the precise identification and characterization of the phosphate (PO₄) anions, associated hydroxyl or water molecules, and the beryllium-oxygen (Be-O) bonds within the crystal lattice. nih.govmaterials-science.info

The phosphate anion (PO₄³⁻) is the fundamental building block of beryllium phosphate, and its vibrational modes are a key diagnostic feature in Raman and IR spectra. researchgate.netnih.gov In an ideal, isolated tetrahedral (T_d symmetry) phosphate ion, there are four fundamental vibrational modes. However, in a crystal lattice like that of a beryllium phosphate mineral, the symmetry of the phosphate anion is often reduced. nih.govmaterials-science.info This reduction in symmetry leads to the splitting of degenerate modes and the appearance of additional bands in the spectrum, providing detailed information about the local environment of the phosphate group. nih.govmaterials-science.info

The analysis of beryllonite (NaBePO₄), a sodium and beryllium phosphate mineral, offers a clear example. nih.govmaterials-science.info The symmetric stretching mode (ν₁) of the phosphate group, which is typically a single, intense band, appears as a sharp peak around 1011 cm⁻¹ in the Raman spectrum. nih.govmaterials-science.info The antisymmetric stretching modes (ν₃) are observed at higher wavenumbers. nih.govmaterials-science.info In beryllonite, multiple Raman bands at 1046, 1053, 1068 cm⁻¹ and lower intensity bands at 1147, 1160, and 1175 cm⁻¹ are assigned to these antisymmetric vibrations. nih.govmaterials-science.info The presence of several distinct bands in this region confirms the reduction of the phosphate anion's symmetry within the crystal structure. nih.govmaterials-science.info Bending modes of the phosphate unit (ν₂ and ν₄) are also observed at lower frequencies, with multiple bands further supporting the concept of symmetry reduction. nih.govmaterials-science.infoufop.br

Table 1: Vibrational Modes of Phosphate in Beryllonite (NaBePO₄)

Vibrational Mode Raman Shift (cm⁻¹) Assignment Reference
ν₁ 1011 Phosphate Symmetric Stretch nih.gov, materials-science.info
ν₃ 1046, 1053, 1068 Phosphate Antisymmetric Stretch nih.gov, materials-science.info
ν₃ 1147, 1160, 1175 Phosphate Antisymmetric Stretch nih.gov, materials-science.info
ν₂ / ν₄ 399, 418, 431, 466 In-plane Bending Modes nih.gov, materials-science.info

Many beryllium phosphate compounds are hydrated or contain hydroxyl (OH) groups, which can be incorporated as water of hydration or as structural P-OH or Be-OH units. rsc.orgnih.gov The vibrations of these groups are readily detectable in IR and Raman spectra, typically in the high-frequency region (around 2800-3700 cm⁻¹ for stretching vibrations) and the bending region (around 1600-1650 cm⁻¹ for water). ufop.brnih.gov

Vibrations involving the beryllium cation and its coordinated oxygen atoms (Be-O) occur at lower frequencies than the internal modes of the phosphate group. nih.govmaterials-science.info The analysis of these metal-oxygen vibrations provides direct insight into the coordination environment of the beryllium atom. In the Raman spectrum of beryllonite, strong bands observed at 304 and 354 cm⁻¹ are attributed to these metal-oxygen vibrations. nih.govmaterials-science.info The study of these modes is essential for understanding the linkage between the BeO₄ and PO₄ tetrahedra that form the fundamental framework of many beryllium phosphate structures. materialsproject.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful element-specific technique that provides detailed information about the local atomic environment of NMR-active nuclei, such as ⁹Be and ³¹P. researchgate.nethuji.ac.ilhuji.ac.il It is particularly valuable for characterizing the structure of crystalline and disordered materials.

⁹Be NMR: Beryllium-9 is the only stable isotope of beryllium and is 100% naturally abundant, making it amenable to NMR studies. huji.ac.il ⁹Be NMR spectroscopy is primarily used to investigate the coordination complexes of beryllium. huji.ac.il The chemical shift of ⁹Be is highly indicative of its coordination number and the nature of the atoms it is bonded to. huji.ac.il For example, four-coordinate beryllium complexes, such as the [Be(D₂O)₄]²⁺ ion in the BeSO₄ reference standard, resonate within a characteristic chemical shift range around 0 ppm. huji.ac.ilmaterialsproject.org This allows researchers to determine the coordination environment of beryllium within a phosphate framework, for instance, confirming the presence of BeO₄ tetrahedra. researchgate.netpascal-man.com

³¹P NMR: Phosphorus-31 is also 100% naturally abundant and is a spin-1/2 nucleus, which typically yields sharp NMR signals and has a wide chemical shift range. huji.ac.iloxinst.com This makes ³¹P NMR an excellent probe for the different phosphate environments within a material. oxinst.com The chemical shift of a phosphorus nucleus is sensitive to its bonding environment, such as whether it is part of a PO₄, HPO₄, or P-O-P linkage. ufop.brresearchgate.net In organically templated beryllium phosphates, for example, ³¹P MAS (Magic Angle Spinning) NMR can distinguish between the different phosphate and hydrogen phosphate units present in the structure. researchgate.net

Solid-state NMR is highly sensitive to the local symmetry and order around the nucleus being studied. huji.ac.ilpascal-man.com For quadrupolar nuclei like ⁹Be (spin 3/2), the interaction of the nuclear quadrupole moment with the local electric field gradient results in line broadening. huji.ac.il In highly symmetric environments, such as the [Be(H₂O)₄]²⁺ complex, narrow lines can be observed. huji.ac.il However, in less symmetric or disordered structures, the lines become significantly broader, often spanning several hundred Hertz. huji.ac.il This line broadening can therefore be used as a qualitative indicator of structural disorder or reduced symmetry at the beryllium site. huji.ac.il The analysis of NMR line shapes and the use of advanced techniques like stimulated-echo NMR can provide quantitative information about atomic motion and the degree of order within the material's structure. pascal-man.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. For beryllium phosphate, XPS analysis is essential for verifying the oxidation states of beryllium (Be), phosphorus (P), and oxygen (O), and for detecting any surface contaminants or variations from the bulk stoichiometry.

In an XPS experiment, the sample is irradiated with a monochromatic X-ray beam (commonly Al Kα with an energy of 1486.6 eV), causing the emission of core-level electrons. shsu.edu The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment.

For beryllium phosphate (Be₃(PO₄)₂), the analysis would focus on the high-resolution spectra of the Be 1s, P 2p, and O 1s core levels.

Be 1s: The binding energy for beryllium in its +2 oxidation state (Be(II)), as expected in beryllium phosphate, is typically observed in the range of 113.5 to 114.2 eV. shsu.edu This is distinct from metallic beryllium (Be⁰), which appears at a lower binding energy of around 110.6-110.8 eV. shsu.edu

P 2p: For the phosphate group (PO₄³⁻), phosphorus is in the +5 oxidation state. The P 2p peak is expected to appear around 133-134 eV. This peak may show spin-orbit splitting into P 2p₃/₂ and P 2p₁/₂ components.

O 1s: The oxygen 1s spectrum in beryllium phosphate is anticipated at approximately 531-532 eV, characteristic of oxygen in a phosphate anionic group. This peak can be deconvoluted to distinguish between P-O bonds and potentially adsorbed water or surface hydroxyl groups.

Quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface atomic concentrations, confirming the Be:P:O ratio.

Table 1: Expected XPS Binding Energies for Beryllium Phosphate

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
BerylliumBe 1s113.5 - 114.2Be(II) in Be₃(PO₄)₂
PhosphorusP 2p133.0 - 134.0P(V) in PO₄³⁻
OxygenO 1s531.0 - 532.0O in PO₄³⁻

Note: These are typical values and can vary slightly based on the specific crystal structure, surface hydration, and instrument calibration.

Electron Microscopy (TEM, SEM, AFM)

Electron microscopy techniques are indispensable for visualizing the physical features of beryllium phosphate from the micrometer to the angstrom scale.

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the morphology and microstructure of beryllium phosphate powders and crystals.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface topography. In this technique, a focused beam of electrons scans the surface, and various signals (such as secondary electrons and backscattered electrons) are collected to form an image. SEM analysis of beryllium phosphate can reveal critical information about particle size, size distribution, shape (e.g., crystalline, amorphous, or aggregated), and surface texture. Studies on related beryllium oxide nanoparticles have used SEM to observe particle morphology and agglomeration. chalcogen.ro

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of the material. A broad beam of electrons is passed through an ultra-thin sample, and the transmitted electrons are used to form an image. TEM analysis can show the precise shape and size of individual beryllium phosphate nanoparticles. For instance, studies on BeO nanoparticles have used TEM to identify ellipsoid-like shapes with sizes under 100 nm. chalcogen.ro

High-Resolution Imaging of Crystal Lattices and Defects

High-Resolution Transmission Electron Microscopy (HRTEM) is a sophisticated imaging mode that allows for the direct visualization of the crystallographic structure of a material at the atomic level. xray.cz By imaging the interference patterns of transmitted and diffracted electron beams, HRTEM can resolve the atomic columns that constitute the crystal lattice.

For beryllium phosphate, HRTEM would enable:

Lattice Imaging: Direct visualization of the arrangement of atoms in the crystal, allowing for the measurement of lattice spacings and verification of the crystal structure.

Defect Analysis: Identification of crystallographic defects, which significantly influence the material's properties. wikipedia.org These defects can include:

Point Defects: Vacancies (missing atoms) or interstitial atoms. researchgate.net

Line Defects: Dislocations, which are misalignments in the crystal lattice. wikipedia.orgiaea.org

Planar Defects: Grain boundaries or stacking faults.

Understanding the type and density of these defects is crucial, as they can affect the material's mechanical, optical, and electronic properties. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. ebatco.commicrotrace.com It is typically integrated with an SEM or TEM. When the sample is bombarded by the electron beam, atoms emit characteristic X-rays at energies specific to each element. thermofisher.com An EDS detector measures the number and energy of these X-rays to produce a spectrum showing the elemental composition of the analyzed volume.

For beryllium phosphate, EDS is used to:

Confirm Elemental Composition: Qualitatively and semi-quantitatively verify the presence of beryllium, phosphorus, and oxygen. EDS systems can detect elements from beryllium (atomic number 4) upwards. microtrace.com

Elemental Mapping: By scanning the electron beam across an area of the sample, EDS can generate two-dimensional maps showing the spatial distribution of each element. nih.govdartmouth.edu This is critical for assessing the chemical homogeneity of the beryllium phosphate sample, ensuring that the constituent elements are uniformly distributed and identifying any phase segregation or impurities. Studies have successfully used EDX to confirm the stoichiometry of beryllium-containing nanoparticles. chalcogen.ro

Thermal Analysis Techniques (TGA, DTA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while it is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly important for understanding the thermal stability of beryllium phosphate.

Investigation of Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining thermal stability and decomposition pathways. For hydrated forms of beryllium phosphate, such as the trihydrate, TGA would show an initial mass loss corresponding to dehydration. nih.gov At higher temperatures, further mass loss would indicate the decomposition of the phosphate itself. Metal phosphates are generally quite thermally stable, but decomposition can occur at very high temperatures. stackexchange.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as both are heated. This reveals whether a process is exothermic (releasing heat, e.g., some forms of oxidation or crystallization) or endothermic (absorbing heat, e.g., melting, dehydration, or decomposition). iaea.org

A combined TGA/DTA analysis of beryllium phosphate would provide a comprehensive thermal profile. For example, a TGA/DTA study on beryllium sulfate (B86663) shows distinct stages of decomposition, with endothermic peaks in the DTA curve corresponding to mass loss events in the TGA curve. researchgate.net For beryllium phosphate, one would expect to observe:

An initial endothermic peak in the DTA curve accompanied by mass loss in the TGA curve, corresponding to the loss of any water of hydration. Beryllium phosphate trihydrate, for instance, begins to lose water at 100°C. nih.gov

At higher temperatures, sharp endothermic peaks could signify phase transitions or melting.

Further decomposition at elevated temperatures would be indicated by additional mass loss steps and corresponding DTA peaks. The exact decomposition temperature and products would depend on the atmosphere (e.g., air, inert gas). iaea.org

Table 2: Summary of Thermal Analysis Data for Beryllium Compounds

CompoundTechniqueObservationTemperature Range (°C)Reference
Beryllium Phosphate TrihydrateGeneralLoses water of hydrationStarts at 100 nih.gov
Beryllium SulfateTGA/DTAMulti-stage decompositionUp to ~800 researchgate.net
Beryllium (in air)TGA/DTATransition from parabolic to linear oxidation kinetics700 - 800 iaea.org
Hydrogen PhosphatesGeneralDecomposition to form polyphosphate saltsStarts around 320 (for Na-phosphates) stackexchange.com

This data from related compounds helps predict the expected thermal behavior of beryllium phosphate, highlighting dehydration at lower temperatures and high thermal stability of the anhydrous phosphate core.

Study of Phase Transformations under Controlled Heating

The thermal behavior of beryllium phosphate has been investigated to understand its stability and structural changes upon heating. These studies are crucial for determining the material's applications at elevated temperatures. The phase transformations are typically studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and high-temperature X-ray diffraction (HT-XRD).

Initial studies on hydrated forms of beryllium phosphate show that they are sensitive to heat. For instance, beryllium phosphate trihydrate undergoes decomposition at a relatively low temperature. Upon heating, it loses its water of hydration and begins to decompose at 100 °C. nih.gov

More complex beryllium phosphate compounds, such as ammonium (B1175870) beryllium phosphate, also exhibit distinct thermal decomposition pathways. Thermogravimetric analysis indicates that upon heating, ammonium beryllium phosphate undergoes a continuous loss of mass up to 600 °C. This decomposition process involves the elimination of both ammonia (B1221849) and water. The final, stable product of this thermal decomposition is beryllium pyrophosphate (Be₂P₂O₇). Research has indicated that this decomposition to a stable pyrophosphate form occurs more readily than the conversion of beryllium hydroxide (B78521) to beryllium oxide, which requires temperatures around 900 °C.

Detailed research on the specific phase transformations of anhydrous beryllium orthophosphate (Be₃(PO₄)₂) under a controlled heating program is less documented in publicly available literature. While the decomposition of hydrated and complex beryllium phosphates provides some insight, a comprehensive analysis of the precise transition temperatures and crystallographic changes of the simple anhydrous salt is not extensively covered. Such an investigation would typically involve in-situ high-temperature X-ray diffraction to identify the crystal structures of different polymorphs that may form upon heating. Differential thermal analysis would also be essential to pinpoint the exact temperatures of endothermic and exothermic phase transitions.

The following table summarizes the key thermal events observed for different beryllium phosphate compounds based on available research.

CompoundTechniqueTemperature (°C)Observed EventDecomposition Product
Beryllium Phosphate TrihydrateNot specified100Loses water and decomposesNot specified
Ammonium Beryllium PhosphateTGAUp to 600Continuous weight loss (loss of H₂O and NH₃)Beryllium Pyrophosphate (Be₂P₂O₇)

Further research employing advanced characterization techniques is necessary to fully elucidate the high-temperature phase behavior of pure, anhydrous beryllium phosphate.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are quantum mechanical calculations used to determine the electronic structure of matter. acs.org Ab initio methods are based on first principles, using only fundamental physical constants, while DFT simplifies the problem by focusing on the electron density. iaea.org These techniques are instrumental in predicting a wide range of material properties from the ground state. aps.org

The electronic structure dictates the electrical and optical properties of a material. Calculations can determine the arrangement of electron energy levels into bands and calculate the band gap, which is the energy difference between the valence band and the conduction band.

Methodology : Using DFT or ab initio methods, the Kohn-Sham equations are solved for the system to obtain the electronic band structure and the density of states (DOS). aps.org The band gap is a critical parameter derived from this, indicating whether the material is an insulator, semiconductor, or metal. While semilocal DFT functionals are known to underestimate the band gap, more advanced techniques like GW calculations can provide results in closer agreement with experimental values. aps.org

Application to Beryllium Phosphate (B84403) : For beryllium phosphate, which is expected to be an insulator, these calculations would reveal a wide band gap. The valence band would primarily be composed of filled O 2p and P 3p orbitals, while the conduction band would be formed from empty Be 2s and P 3d orbitals. Studies on related compounds, like β-LiNH₄SO₄, have shown that theoretical band gap calculations can sometimes overestimate experimental values by a small margin (e.g., ~0.7 eV). researchgate.net The precise value of the band gap for beryllium phosphate would be crucial for understanding its potential applications in electronics and optics.

Computational methods can predict the most stable arrangement of atoms in a crystal lattice, known as the equilibrium geometry. This is achieved by calculating the total energy for various atomic configurations and finding the structure with the minimum energy.

Methodology : Techniques like particle-swarm optimization (PSO) combined with DFT energy calculations can be used to predict stable or metastable crystal structures from scratch, requiring only the chemical composition. aps.org These methods generate random structures, perform local optimizations, and use an evolutionary algorithm to converge on the global minimum energy structure.

Application to Beryllium Phosphate : The chemical formula for beryllium phosphate is generally Be₃(PO₄)₂. brainly.comgauthmath.comyoutube.com Computational modeling could predict its crystal system, space group, lattice parameters, and atomic positions. For instance, a study on beryl (B75158) (Be₃Al₂Si₆O₁₈) demonstrated that a complete crystal structure can be accurately modeled using the chemical composition by analyzing the ionic radii of the cations in the structural sites. researchgate.net Similarly, for Be₃(PO₄)₂, calculations would likely show Be²⁺ ions tetrahedrally coordinated by oxygen atoms from the phosphate (PO₄³⁻) groups, forming a stable three-dimensional framework. The predicted bond lengths and angles would be fundamental for verifying experimental crystallographic data.

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a wave function in terms of the classic Lewis structure, providing insights into atomic charges, hybridization, and the nature of chemical bonds (ionic, covalent, or metallic). uni-muenchen.dewisc.edu

Methodology : NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wave function into localized one-center (lone pair) and two-center (bond) orbitals. wisc.edu This allows for the study of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. wisc.edu

Table 1: Illustrative DFT and Ab Initio Calculation Parameters for Beryllium-Containing Compounds. (Note: Data is from studies on related materials, not beryllium phosphate itself.)
ParameterCompoundMethodCalculated ValueReference Study
Band GapLiquid WaterGW Approximation8.9 eV aps.org
Lattice Parameters (Bulk)Beryllium (Be)DFT-GGAa = 2.27 Å, c = 3.56 Å aps.org
Adsorption EnergyGuanine on Be₁₂O₁₂DFT/M06-2X-43.2 kcal/mol plos.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can reveal dynamic structural behavior, including phase transitions and transport phenomena like ion diffusion. nih.gov

MD simulations can model how a material's structure evolves at different temperatures and pressures, making them ideal for studying solid-state phase transitions.

Methodology : An empirical potential or a first-principles force calculation is used to define the interactions between atoms. The system is then simulated under various conditions (e.g., heating, compression) to observe structural changes. researchgate.net For example, simulations can track the tilt of octahedral units in perovskites to characterize a phase transition. aps.org

Application to Beryllium Phosphate : Beryllium phosphate may exhibit different crystalline phases (polymorphs) at different temperatures or pressures. MD simulations could be used to predict these transitions. For instance, a simulation could start with the optimized ground-state structure and gradually increase the temperature, monitoring the radial distribution functions and atomic coordination to identify the melting point or a transition to a different solid phase. Studies on elemental beryllium have used MD to calculate its melting curve up to 300 GPa and to observe a transition to an amorphous state under dynamic compression. researchgate.net

Understanding how ions move through a solid structure is crucial for applications in batteries, sensors, and other electrochemical devices. MD simulations can elucidate the pathways and energy barriers for ion diffusion.

Methodology : In an MD simulation, the trajectory of each atom is tracked over time. By analyzing these trajectories, one can calculate the mean squared displacement (MSD) of specific ions, from which the diffusion coefficient can be derived. This allows researchers to identify the mechanisms of ion hopping between lattice sites and the energy required for this movement.

Application to Beryllium Phosphate : While beryllium phosphate is a stable compound, simulations could explore the theoretical mobility of impurity ions within its lattice or the self-diffusion of beryllium and phosphate ions at very high temperatures. In studies of phosphate glasses, MD simulations have been used to analyze the glass network connectivity (Qⁿ distribution), which is a key parameter controlling the dissolution rate and ion mobility in aqueous environments. nih.gov A similar approach for crystalline beryllium phosphate could provide insights into its structural stability and defect dynamics.

Thermodynamic Stability Predictions and Phase Diagram Calculations

The thermodynamic stability of phosphoric acid, beryllium salt, also known as beryllium phosphate, is a subject of interest in various scientific and industrial contexts, from biochemistry to materials science. Computational models have been employed to predict the behavior of beryllium in different chemical environments. For instance, chemical thermodynamic speciation codes have been utilized to model beryllium's chemistry in simulated human biological fluids. These studies have shown that the formation of beryllium phosphate can be a significant factor in controlling beryllium's solubility and speciation. The precipitation of beryllium phosphate solids has been postulated as a mechanism that may limit the absorption of beryllium in the gastrointestinal tract. rsc.org

Investigation of Non-Covalent Interactions Involving Beryllium

Theoretical and computational chemistry have become indispensable tools for investigating the nuanced world of non-covalent interactions involving the beryllium atom. These interactions, though weaker than covalent bonds, play a critical role in determining the structure, stability, and reactivity of molecular systems.

Beryllium Bonding in Molecular Systems

A significant area of computational research has been dedicated to the characterization of a specific type of non-covalent interaction known as the "beryllium bond." This interaction occurs between an electron-deficient region on a beryllium atom in a molecule (acting as a Lewis acid) and an electron-rich site on another molecule (a Lewis base). Theoretical studies have elucidated the nature of these bonds, revealing them to be strong and highly directional non-covalent interactions.

Computational analyses, often employing methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have identified key characteristics of beryllium bonds. These include the presence of a bond critical point (BCP) between the beryllium atom and the interacting atom of the Lewis base, as well as specific topological properties of the electron density at this point. nih.gov The strength of beryllium bonds has been shown to be substantial, in some cases exceeding that of strong hydrogen bonds. bohrium.com

Research has explored the formation of beryllium bonds with a variety of Lewis bases containing oxygen, nitrogen, and even other metals. bohrium.comspringernature.com The interaction of BeX₂ (where X can be H, F, or Cl) with water molecules, for example, leads to the formation of strong beryllium bonds that significantly alter the electron density distribution within the entire molecular complex. rsc.org

Table 1: Calculated Interaction Energies for Beryllium Bonded Complexes

Interacting SystemComputational MethodInteraction Energy (kJ/mol)Reference
H₂Be···OH₂MP2/aug-cc-pVTZ-45.6 nih.gov
F₂Be···OH₂MP2/aug-cc-pVTZ-28.9 nih.gov
H₂Be···NH₃MP2/aug-cc-pVTZ-68.2 nih.gov
F₂Be···NH₃MP2/aug-cc-pVTZ-43.1 nih.gov

This table presents a selection of calculated interaction energies for beryllium-bonded complexes, demonstrating the strength of these non-covalent interactions. The negative values indicate an attractive interaction.

Cooperative Effects with Other Non-Covalent Interactions (e.g., Hydrogen, Halogen Bonds)

A fascinating aspect of beryllium bonding is its ability to engage in cooperative effects with other non-covalent interactions, such as hydrogen bonds and halogen bonds. This cooperativity means that the presence of a beryllium bond can strengthen or weaken adjacent non-covalent interactions, and vice versa.

Cooperation with Hydrogen Bonds:

Theoretical studies have demonstrated significant cooperative and anti-cooperative effects between beryllium bonds and hydrogen bonds. When a beryllium derivative like BeX₂ interacts with a water cluster, the formation of a strong beryllium bond with one water molecule can significantly enhance the hydrogen-bonding capabilities of that water molecule, making it a better hydrogen bond donor. rsc.org Conversely, if the beryllium derivative binds to the hydrogen bond acceptor, it can weaken the hydrogen bond. researchgate.net These cooperative effects are a result of the substantial electron density redistribution that occurs upon the formation of the beryllium bond. rsc.org

Cooperation with Halogen Bonds:

The interplay between beryllium bonds and halogen bonds has also been a subject of computational investigation. Studies on ternary complexes involving a beryllium derivative, a halogen-bond donor (like FCl), and a Lewis base have revealed dramatic synergistic cooperative effects. csic.esrsc.org The formation of a beryllium bond to the fluorine atom of FCl significantly strengthens the halogen bond between the chlorine atom and the Lewis base. This cooperativity can be so pronounced that it can lead to a change in the nature of the halogen bond, from a traditional halogen bond to a chlorine-shared or even an ion-pair bond. csic.esrsc.org

Table 2: Calculated Interaction Energies (kJ/mol) Illustrating Cooperativity between Beryllium and Halogen Bonds

ComplexE(Be···F)E(Cl···N)Total Interaction EnergyReference
H₂Be:FCl-15.5--15.5 csic.es
FCl:NH₃--13.8-13.8 csic.es
H₂Be:FCl:NH₃-25.1-28.5-64.4 csic.es

This table showcases the cooperative effect in a ternary complex. The interaction energies of the beryllium bond (Be···F) and the halogen bond (Cl···N) are significantly larger in the ternary complex compared to the respective binary complexes, indicating a synergistic strengthening.

These theoretical and computational studies underscore the importance of considering the broader landscape of non-covalent interactions when analyzing systems containing beryllium. The ability of beryllium bonds to modulate the strength and nature of other non-covalent interactions has significant implications for understanding and designing complex chemical systems.

Mechanistic Investigations of Chemical Reactivity and Transformations

Solid-State Reactivity and Intercalation Chemistry

Information on the solid-state reactivity and intercalation chemistry of beryllium phosphate (B84403) is limited. Beryllium phosphate is known to be a component in certain types of glasses and ceramic materials. Its solid-state reactions would likely involve transformations at high temperatures or reactions with other solid components to form new phases.

Recent research in 2025 on cationic beryllium phosphine (B1218219) complexes has provided insights into the reactivity of the beryllium-phosphorus bond, showing that these complexes can activate small molecules. chemistryviews.org This suggests that the phosphorus center in beryllium phosphate could potentially be a site for chemical interactions in the solid state.

Ion Exchange Phenomena

Beryllium phosphate and related beryllium species exhibit ion exchange properties, which have been explored for separation and concentration purposes.

Beryllium species can participate in both cation and anion exchange processes. Anion-exchange studies have demonstrated that beryllium forms anionic complexes with phosphate, which can be adsorbed by anion-exchange resins. ansto.gov.au The stability of these complexes follows the order F⁻ > H₂PO₄⁻ ≈ CO₃²⁻ >> CNS⁻. ansto.gov.au

Conversely, in dilute nitric, hydrochloric, and sulfuric acid solutions (up to 2.0 M), cation-exchange data indicate that the formation of anionic complexes is negligible, and beryllium exists primarily as a cation that can be exchanged. ansto.gov.au The cation exchange behavior of beryllium has been studied on various resins, with applications in separating beryllium from other elements. acs.org

While not extensively developed, the concept of using phosphate-based materials as ion exchangers is established. acs.orgacs.org The ability of beryllium to form stable phosphate compounds suggests the potential for creating beryllium phosphate-based materials with specific ion-exchange selectivities.

The use of phosphate-containing resins for the separation of beryllium has been investigated. For example, a diallyl phosphate complexing resin has been used for the separation of beryllium from polyvalent cations. acs.org The development of ion exchangers often focuses on achieving high selectivity for a target ion. In the case of beryllium, this could involve designing a phosphate-based matrix that has a high affinity for beryllium ions or for specific beryllium complexes.

Selectivity and Capacity Studies of Exchange Materials

Beryllium phosphate exhibits notable ion exchange characteristics, particularly in its crystalline forms. One significant example is beryllophosphate-G, a synthetic analogue of the zeolite gismondine. rsc.org Studies on this material have provided valuable insights into its selectivity and capacity for various cations.

Ion-exchange isotherms for beryllophosphate-G have been determined for several monovalent and divalent cations. The exchange reactions involving sodium (Na⁺), potassium (K⁺), and ammonium (B1175870) (NH₄⁺) ions are particularly noteworthy. These exchanges are often accompanied by alterations in the crystal symmetry of the material. For instance, the exchange between Na⁺ and K⁺, as well as between Na⁺ and NH₄⁺, results in observable changes in the crystal structure, and hysteresis loops are evident in their respective isotherms. rsc.org

The exchange of K⁺ by NH₄⁺ is fully reversible and does not exhibit hysteresis, indicating a more straightforward exchange process. rsc.org This is attributed to the similar symmetry of the potassium and ammonium forms of the beryllophosphate. In contrast, the exchange of Na⁺ by divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) is limited under typical conditions, with no change in crystal symmetry observed. rsc.org

Below is a summary of the ion exchange behavior of beryllophosphate-G:

Exchanging IonsReversibility and HysteresisCrystal Symmetry ChangeExtent of Exchange
Na⁺ ↔ K⁺Hysteresis observedYes-
Na⁺ ↔ NH₄⁺Hysteresis observedYes-
K⁺ ↔ NH₄⁺Fully reversible, no hysteresisMinimal-
Na⁺ ↔ Ca²⁺-NoLimited
Na⁺ ↔ Mg²⁺-NoLimited

Hydrolytic Stability and Degradation Pathways

The stability of beryllium phosphate in aqueous environments is intrinsically linked to the hydrolysis of the beryllium ion (Be²⁺). Beryllium is known for its strong tendency to hydrolyze, which results in amphoteric behavior, meaning it can react as both an acid and a base. frontiersin.org This characteristic significantly influences the degradation pathways of beryllium phosphate.

Thermodynamic modeling has been employed to understand the chemistry of beryllium in various simulated biological fluids. These studies show that the formation of beryllium hydroxide (B78521) and/or phosphate solids can limit the solubility of beryllium. nih.gov This suggests that in aqueous environments, beryllium phosphate can precipitate, influencing its bioavailability and reactivity.

The trihydrate form of beryllium phosphate shows signs of degradation upon heating. It is reported to lose one water molecule at 100 °C and subsequently decomposes. nih.gov This indicates that thermal conditions can be a significant factor in the degradation of hydrated beryllium phosphate. While specific studies on the high-temperature thermal degradation of anhydrous beryllium phosphate are scarce, general principles from organophosphorus compounds suggest that the initial degradation step often involves the elimination of a phosphorus acid. nih.gov

The hydrolysis of the Be²⁺ ion has been studied potentiometrically, revealing the formation of various hydrolysis species such as Be(OH)₂, [Be₂(OH)]³⁺, and [Be₃(OH)₃]³⁺. rsc.org The presence of these species in solution is dependent on the pH and concentration, and their formation will affect the equilibrium and stability of any solid beryllium phosphate phase.

Surface Reactivity and Interactions with Adsorbates

The surface of beryllium phosphate can interact with various adsorbates, a process governed by the chemical nature of both the surface and the adsorbing species. While direct studies on the surface reactivity of beryllium phosphate with a wide range of adsorbates are not extensively documented, inferences can be drawn from studies on the adsorption of beryllium onto various materials and the general behavior of phosphate surfaces.

The adsorption of beryllium has been studied on materials such as Fe-modified activated carbon. nih.gov These studies indicate that the adsorption process is often pH-dependent and can be primarily chemical in nature, involving ion exchange at functional group sites. This suggests that the surface of beryllium phosphate would likely exhibit a strong affinity for species that can interact with surface beryllium or phosphate sites.

The interaction of beryllium with phosphate ligands in solution to form complexes also points towards the potential for strong surface complexation reactions. ansto.gov.au Adsorbates that can form stable complexes with either Be²⁺ or phosphate ions would be expected to bind strongly to the surface of beryllium phosphate. The pH of the surrounding medium would play a crucial role in mediating these surface interactions by affecting the charge of both the surface and the adsorbate.

Advanced Applications in Materials Science and Engineering

Catalysis and Photocatalysis

The use of beryllium compounds in catalysis is generally acknowledged, with applications in organic reactions such as hydroamination and dehydrogenation coupling. uni-koeln.de However, specific research into the catalytic properties of beryllium phosphate (B84403) is scarce.

Beryllium Phosphate as Catalyst Supports or Active Components

There is currently no significant body of research demonstrating the use of beryllium phosphate as either a catalyst support or an active catalytic component. While zeolites and aluminophosphate molecular sieves are well-known for their catalytic applications due to their porous structures, similar open-framework beryllium phosphates have been synthesized but not extensively studied for their catalytic potential. sci-hub.se The synthesis of novel beryllium phosphate open-framework structures has been reported, but their catalytic activity was not the focus of these studies. rsc.orgacs.org

Investigation of Catalytic Mechanisms and Selectivity

Given the lack of research on beryllium phosphate's catalytic applications, there is a corresponding absence of studies on its catalytic mechanisms and selectivity. Research in this area has focused on other metal phosphates, such as zirconium phosphates, for reactions like Baeyer–Villiger oxidations. acs.org

Ceramics and Advanced Composites

High-Temperature Structural Materials

Beryllium metal and its alloys are recognized for their high-temperature stability and are used in aerospace applications. beryllium.euarizona.edu Beryllium-aluminum composites, for instance, are utilized for structural components in the aerospace industry. researchgate.netcapes.gov.br However, there is no available data on the synthesis or properties of beryllium phosphate-based ceramics or composites for high-temperature structural applications. Research on high-temperature ceramics has focused on materials like silicon nitride and beryllium oxide. preciseceramic.com

Dielectric and Ferroelectric Applications

The dielectric and ferroelectric properties of phosphate-based ceramics, such as those made from calcium phosphate and lead-magnesium-niobate-titanate, have been investigated. nih.govktu.ltktu.ltresearchgate.net These studies explore how factors like composition and processing pressure influence dielectric constants and ferroelectric behavior. nih.gov However, there are no specific studies on the dielectric or ferroelectric properties of beryllium phosphate ceramics. The potential for ferroelectricity in materials based on beryllium oxide has been theoretically proposed, but experimental data on beryllium phosphate is lacking. uni-koeln.denih.govproquest.comnih.gov The general dielectric properties of ceramics, including factors affecting dielectric loss, are well-understood, but these principles have not been specifically applied to or tested on beryllium phosphate. morgantechnicalceramics.comceramique-technique.comcoorstek.com

Luminescent Materials and Phosphors

Phosphate-based materials are known to serve as hosts for rare-earth elements to create phosphors for various applications, including white light-emitting diodes (WLEDs). nih.gov The luminescence is typically achieved by doping the phosphate host with activator ions like europium (Eu³⁺) or terbium (Tb³⁺). nih.govnih.govresearchgate.netresearchgate.net While the synthesis and luminescent properties of various rare-earth doped phosphate phosphors have been extensively studied, there is a clear absence of research focusing on beryllium phosphate as a host material. nih.govmdpi.com The synthesis of low-dimensional beryllium phosphate compounds has been reported, but their luminescent properties were not investigated. acs.orgnih.gov

Doping with Lanthanides or Transition Metals for Optical Properties

The optical characteristics of beryllium phosphate and related materials can be precisely engineered through the introduction of dopant ions, specifically lanthanides and transition metals. This process involves incorporating small quantities of these elements into the host material's crystal lattice, which in turn imparts novel luminescent and optical properties.

Doping beryllium-containing nanoclusters, such as beryllium oxide (Be₁₂O₁₂), with transition metals like Scandium (Sc), Titanium (Ti), and Zinc (Zn) has been shown to alter their electronic and optical behaviors significantly. tsijournals.com Theoretical studies indicate that doping with transition metals enhances the material's polarizability and can dramatically increase its first hyperpolarizability, a key parameter for nonlinear optical (NLO) applications. tsijournals.com For instance, doping a Be₁₂O₁₂ nanocluster with scandium results in the largest first hyperpolarizability value among a range of transition metals. tsijournals.com This enhancement is primarily attributed to a reduction in the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). tsijournals.com

In phosphate-based host materials, which are structurally related to beryllium phosphate, doping with lanthanide ions is a common strategy for developing phosphors for lighting and displays. nih.gov Lanthanide ions (Ln³⁺) possess unique 4f electron shell configurations that give rise to sharp, well-defined emission bands. nih.govscirp.org The choice of the host material is critical as its crystal structure and properties significantly influence the luminescent efficiency of the dopant ions. nih.gov For example, co-doping phosphate glasses with ions like Bismuth (Bi³⁺) and Samarium (Sm³⁺) can lead to enhanced emission intensity through energy transfer. scirp.org Similarly, co-doping with various lanthanides such as Thulium (Tm³⁺), Terbium (Tb³⁺), and Europium (Eu³⁺) in a host lattice allows for the generation of tunable emission colors, including white light, by combining their distinct emission peaks. nih.gov

Table 1: Effects of Doping on Optical Properties of Beryllium-Containing and Phosphate Hosts

Host Material Dopant(s) Observed Effect Application Source(s)
Be₁₂O₁₂ Nanocluster Transition Metals (Sc, Ti, V, etc.) Increases polarizability and first hyperpolarizability; narrows energy gap. Nonlinear Optics tsijournals.com
Phosphate Zinc Lithium Glass Bi³⁺ / Sm³⁺ Enhanced orange-red emission from Sm³⁺ due to energy transfer from Bi³⁺. Photonics, Optoelectronics scirp.orgscirp.org
Sr₄Nb₂O₉ (Phosphate-related) Tm³⁺ / Tb³⁺ / Eu³⁺ Tunable emission from blue to white light via energy transfer. White Light-Emitting Diodes (WLEDs) nih.gov
Lanthanide Phosphates (LaPO₄) Ce³⁺ / Tb³⁺ Proficient energy transfer from Ce³⁺ to Tb³⁺ enhances emission efficiency. Luminescent Materials researchgate.net
Phosphorene Vanadium (V) + Nonmetallic atoms (B, C, N, O) Reduces band gap while maintaining semiconducting character; causes redshift in optical absorption. Nanoelectronics, Optical Devices researchgate.net

Mechanisms of Luminescence and Energy Transfer

Luminescence in doped beryllium phosphate materials is driven by complex energy transfer processes between the host lattice and the dopant ions, or between different types of dopants. scirp.org These mechanisms are fundamental to the functionality of phosphors used in devices like LEDs and solid-state lasers. unipr.it

Energy transfer typically occurs when a "sensitizer" ion absorbs energy and then transfers it non-radiatively to a nearby "activator" ion, which then releases the energy as light (luminescence). scirp.org For this to happen efficiently, there must be a spectral overlap between the emission band of the sensitizer (B1316253) and the absorption band of the activator. scirp.org

The specific mechanism of energy transfer can be determined by analyzing photoluminescence spectra and measuring the fluorescence lifetime of the excited states. nih.gov A decrease in the fluorescence lifetime of the sensitizer ion when the activator ion is present is strong evidence that an energy transfer pathway has been established. nih.gov In systems with multiple dopants, such as Tm³⁺, Tb³⁺, and Eu³⁺, a cascade of energy transfers can occur, allowing for the generation of complex, multi-colored, or white light from a single material. nih.gov The process relies on the well-defined and varied energy levels of the different lanthanide ions. nih.gov

Proton Conductors and Electrolytes

Phosphate-based materials, including beryllium phosphate derivatives, are investigated for their potential as proton conductors, which are critical components in electrochemical devices like intermediate-temperature fuel cells. researchgate.net Their ability to transport protons (H⁺ ions) is linked to the presence of phosphate groups and the formation of hydrogen-bonded networks. researchgate.net

Phosphate glasses are particularly promising because they can be designed to have high proton conductivity, are shapeable, and can be made into thin films, which is advantageous for device fabrication. researchgate.netresearchgate.net The performance of these materials as solid electrolytes depends on achieving high ionic conductivity while ensuring they act as electronic insulators. unizar.es

Design and Characterization of Beryllium Phosphate-Based Solid Electrolytes

The design of effective solid electrolytes based on phosphate structures involves optimizing the material's composition and structure to maximize the concentration and mobility of charge carriers, in this case, protons. researchgate.netrsc.org While research specifically on beryllium phosphate is limited, the principles are derived from extensive work on other metal phosphates.

A key design strategy is to increase the concentration of proton carriers within the glass structure. researchgate.net One innovative technique is the alkali-proton substitution (APS) method, where mobile alkali ions in a phosphate glass are electrochemically exchanged for protons. researchgate.net This process can create materials with a high density of protons, making them almost exclusive proton conductors. researchgate.net

Table 2: Properties of Phosphate-Based Solid Electrolytes

Material System Synthesis Method Room Temp. Conductivity (S/cm) Key Feature Source(s)
Li₁₊ₓAlₓGe₂₋ₓ(PO₄)₃ (LAGP) Solid-state reaction, Sol-gel ~1.0–5.8 × 10⁻⁴ High conductivity NASICON structure. mdpi.com
LiZr₂(PO₄)₃ (LZP) Solid-state reaction 3 × 10⁻⁶ Conductivity increases significantly above 40°C due to a phase transition. mdpi.com
Proton-Conductive Phosphate Glass Alkali-Proton Substitution (APS) Varies with composition High concentration of proton carriers; functions as a pure proton conductor. researchgate.net
Li₃PO₄ Solid-state reaction, Wet chemical Low (improves at high temp.) Simple composition, stable, often used as a thin-film layer. researchgate.net

Mechanisms of Proton Transport

The movement of protons through phosphate-based solids is generally understood to occur via two primary mechanisms: the vehicular mechanism and the Grotthuss mechanism. researchgate.net

Vehicular Mechanism : In this process, protons are carried through the material by a "vehicle" molecule, such as a water molecule (forming H₃O⁺) or an ammonia (B1221849) molecule (forming NH₄⁺). researchgate.net The mobility is thus tied to the diffusion of the entire vehicle. This mechanism is often associated with lower activation energies. researchgate.net

Grotthuss Mechanism (Structural Diffusion) : This is a "hopping" mechanism where a proton moves from one site to another through the breaking and forming of bonds within a hydrogen-bonded network. researchgate.netnih.gov In phosphate materials, a proton can hop from a phosphate species (like H₃PO₄) to an adjacent one (like H₂PO₄⁻), creating a new protonated species further down the line. researchgate.netresearchgate.net This process involves the collective reorientation of molecules in the hydrogen-bond chain and is considered the dominant transport mechanism in many anhydrous or low-hydration phosphate systems. nih.govresearchgate.net The high intrinsic proton conductivity of phosphoric acid itself is attributed to the formation of extended, polarized hydrogen-bonded chains that facilitate this rapid proton transfer. researchgate.net

In some systems, proton transport can also be mediated by a metal-phosphate complex, which moves in symport with a proton, a process observed in certain biological and synthetic transport systems. nih.gov The efficiency of Grotthuss-type transport is highly dependent on the intermolecular orientation and strength of the hydrogen bonds within the material. nih.gov

Coatings and Surface Engineering (Non-Biological Applications)

Phosphate coatings are widely used in industrial surface engineering to improve the properties of metals. finishingandcoating.commdpi.com These conversion coatings are created by reacting a metal surface with an acidic phosphate solution, which forms an insoluble, adherent layer of metal phosphate crystals. researchgate.net This layer provides a barrier against corrosion and can improve the adhesion of subsequent paint or powder coatings. finishingandcoating.commdpi.com

Corrosion Resistance Enhancement

Beryllium metal, despite its utility in nuclear and aerospace applications, is susceptible to corrosion. in2p3.fr The application of phosphate-based surface treatments can significantly enhance its corrosion resistance. A study on the anaerobic corrosion of beryllium in a solution representative of magnesium phosphate cement (MPC) demonstrated the formation of a protective, or passive, surface layer. in2p3.fr

This passive layer was found to be composed of an inner part of beryllium hydroxide (B78521) (Be(OH)₂) and an outer part of potassium beryllium phosphate hydrate (B1144303) (KBePO₄·H₂O) crystals. in2p3.fr The formation of this stable beryllium phosphate compound on the surface was directly responsible for a sharp decrease in the corrosion rate of the beryllium metal over time. in2p3.fr In contrast, in a high-pH Portland cement environment, no such protective layer formed, and the beryllium continued to corrode. in2p3.fr This highlights the specific role of the phosphate ions in creating a stable, passivating film on the beryllium surface.

The principle is similar to how zinc phosphate and manganese phosphate coatings protect steel. finishingandcoating.com The crystalline phosphate layer acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net Furthermore, the porous nature of some phosphate coatings can absorb oils or paints, further enhancing protection and wear resistance. finishingandcoating.com The application of a phosphate treatment can improve the salt spray resistance of a painted metal part by a factor of ten compared to an un-phosphated surface. finishingandcoating.com

Table 3: Corrosion Behavior of Beryllium in Different Cementitious Solutions

Environment pH Observed Surface Layer Corrosion Rate Trend Source
Magnesium Phosphate Cement (MPC) Solution 8.1 Passive layer of Be(OH)₂ and KBePO₄·H₂O Decreased sharply over time in2p3.fr
Ordinary Portland Cement (OPC) Solution 13.5 No protective layer; pitting observed Remained stable (higher long-term rate) in2p3.fr

Nuclear Technology Applications

Beryllium phosphate's most significant applications are in the field of nuclear technology, where it is used as a neutron reflector or moderator in nuclear reactors. acs.org These applications are driven by the exceptional nuclear properties of the beryllium atom, which is highly effective at scattering neutrons while having a very low probability of absorbing them. researchgate.net

The performance of a material as a neutron moderator or reflector is defined by its neutron cross-sections—the effective "target area" an atomic nucleus presents for a specific interaction with a neutron. An ideal moderator has a high elastic scattering cross-section to efficiently slow down fast neutrons, while a superior reflector requires a low neutron absorption cross-section to ensure neutrons are returned to the reactor core. researchgate.net

Comprehensive neutron cross-section data for the specific compound beryllium phosphate (Be₃(PO₄)₂) is not readily compiled; however, its neutronic behavior can be understood by examining its constituent elements: beryllium, phosphorus, and oxygen. Beryllium is one of the most efficient solid moderators and reflectors available. arxiv.org It possesses a very low thermal neutron absorption cross-section and a high scattering cross-section. researchgate.net Furthermore, the (n,2n) reaction in beryllium at higher neutron energies contributes additional neutrons to the fission process, enhancing reactor efficiency. osti.gov

The table below summarizes the key neutron cross-section data for the elements that constitute beryllium phosphate.

Table 1: Thermal and Fast Neutron Cross-Sections of Constituent Elements

ElementThermal Neutron Absorption Cross-Section (barns)Total Neutron Cross-Section (barns)Energy Range for Total Cross-SectionNotes
Beryllium (Be)0.0092 periodictable.com~6.0 aps.org~2.6 MeV aps.orgExcellent moderator/reflector properties due to low absorption and high scattering.
Phosphorus (P)0.18 periodictable.com~3.0 (average) aps.org125 - 850 keV aps.orgHigher absorption than Beryllium but still relatively low.
Oxygen (O)0.00019 jaea.go.jp~3.97 jaea.go.jp0.0253 eV (Thermal) jaea.go.jpExtremely low absorption cross-section.

Note: 1 barn = 10⁻²⁴ cm². Cross-sections are highly energy-dependent. The values presented are representative for specific energy levels or ranges.

Materials used within a nuclear reactor core are subjected to intense neutron and gamma radiation, which can cause significant changes to their microstructure and physical properties. For beryllium and its compounds, a primary concern is radiation-induced swelling and embrittlement. This occurs because interactions with fast neutrons can trigger transmutation reactions, producing helium and tritium (B154650) gas. researchgate.netosti.gov The accumulation of these gas atoms within the material's lattice leads to swelling and a reduction in ductility.

The stability of the material also depends on its form. Studies on phosphate glasses developed for nuclear waste immobilization show that high radiation doses can accelerate corrosion and mechanical degradation of the glass surface. mdpi.com However, crystalline ceramic forms, such as rare-earth phosphates, are investigated for their intrinsic resistance to radiation-induced structural damage. acs.org Some research suggests that certain phosphate glass-ceramics could be suitable hosts for specific types of nuclear waste. researchgate.net While phosphate glasses can have lower chemical durability, their properties can be tailored by adding other elements. researchgate.net

Therefore, the radiation stability of beryllium phosphate would be influenced by several factors. As with other beryllium compounds, it would be susceptible to gas-driven swelling. Its stability would also depend on its form (crystalline vs. amorphous/glassy), with a well-ordered crystalline structure potentially offering greater resistance to radiation damage compared to a glassy, amorphous form.

The safe, long-term disposal of nuclear waste requires its immobilization within a durable solid matrix. While Portland cement is widely used for this purpose, its high alkalinity (pH ~12-13) makes it incompatible with certain types of metallic waste, including beryllium. This high pH can cause the corrosion of reactive metals, leading to the formation of expansive corrosion products and the generation of flammable hydrogen gas.

Magnesium phosphate cements (MPCs) have emerged as a promising alternative for encapsulating such wastes. unpchemicals.comdiva-portal.org MPCs are formed through an acid-base reaction and have a significantly lower, near-neutral pH. unpchemicals.com This lower pH environment is compatible with beryllium, as it falls within the metal's passivation range where a stable oxide layer forms, limiting further corrosion and hydrogen production. Research has demonstrated that beryllium can be encapsulated safely in magnesium phosphate cements. Studies also show a strong sorption of beryllium onto cementitious materials, which aids in its immobilization and prevents its release into the environment. osti.gov

The table below compares the relevant properties of Magnesium Phosphate Cement with those of standard Portland cement for waste immobilization applications.

Table 2: Comparison of Cement Matrices for Beryllium Waste Immobilization

PropertyPortland CementMagnesium Phosphate Cement (MPC)
Internal pH High (~12-13)Near-Neutral (~7) unpchemicals.com
Primary Setting Reaction HydrationAcid-Base Reaction unpchemicals.com
Compatibility with Beryllium Poor (corrosion risk)Good (promotes passivation)
Hydrogen Generation Risk HighLow unpchemicals.com
Water Demand HighLow diva-portal.org

Environmental Geochemistry and Biogeochemical Cycling

Occurrence and Speciation in Geological Formations and Minerals

Beryllium phosphates are found as primary and secondary minerals in specific geological settings, particularly in highly evolved, peraluminous granites and granitic pegmatites. schweizerbart.demdpi.comwikipedia.org The speciation of beryllium between silicate (B1173343) and phosphate (B84403) minerals is largely controlled by the relative competition between silicon (Si) and phosphorus (P) in the crystallizing magma. schweizerbart.de In P-rich and Si-depleted residual melts, beryllium preferentially bonds with phosphorus to form phosphate minerals. schweizerbart.de

More than 100 minerals contain beryllium as an essential component, with phosphates being a significant group. usgs.govmindat.org Some of the key beryllium phosphate minerals include:

Beryllonite (NaBePO₄): A primary magmatic phosphate found in Be-rich granitic bodies, such as the Beauvoir granite in France. schweizerbart.de

Herderite (CaBe(PO₄)(F,OH)): Often occurs as a secondary mineral resulting from the alteration of primary beryllium minerals. arizona.edu

Moraesite (Be₂(PO₄)(OH)·4H₂O): A secondary phosphate mineral. arizona.edu

Other complex phosphates: Various other non-silicate minerals, including complex phosphates, arsenates, and borates, contribute to the mineralogy of beryllium in hydrothermal and non-pegmatitic igneous rocks. arizona.edu

The formation of these minerals is a key process that concentrates beryllium in the Earth's crust. wikipedia.orgmindat.org Subsequent weathering and alteration processes can release beryllium from these primary minerals, leading to the formation of secondary minerals or its mobilization into the environment. schweizerbart.dearizona.edu

Table 1: Examples of Beryllium Phosphate Minerals

Mineral NameChemical FormulaOccurrence Type
BerylloniteNaBePO₄Primary magmatic
HerderiteCaBe(PO₄)(F,OH)Secondary
MoraesiteBe₂(PO₄)(OH)·4H₂OSecondary

This table provides examples of naturally occurring beryllium phosphate minerals and their typical formation context.

Sorption and Desorption Processes in Environmental Matrices (e.g., Soils, Sediments)

The interaction of beryllium with soils and sediments is largely governed by sorption and desorption processes, which control its mobility and bioavailability. The formation of beryllium phosphate complexes on particle surfaces is a key aspect of this behavior.

Sorption: Beryllium exhibits strong sorption to various environmental matrices, including soils, clay minerals, and soil organic matter (SOM). nih.govresearchgate.net Studies show that soil properties significantly influence beryllium retention, with up to 99% of beryllium being sorbed in favorable conditions. nih.govresearchgate.net Key factors influencing sorption include:

pH: This is a critical parameter. Beryllium sorption generally increases with pH. researchgate.netresearchgate.netrsc.org At low pH, increased competition from H+ ions can reduce sorption, while at pH values above 6, the formation of beryllium hydroxide (B78521) precipitates and surface complexes enhances its immobilization. rsc.orgnih.gov

Soil Composition: Soils with high organic content, negative surface charge, clay content (especially vertisol soils), and oxyhydroxides of iron, aluminum, and manganese show high favorability for beryllium sorption. nih.govresearchgate.netnih.gov Chemisorption, or chemical adsorption, is often the predominant mechanism, suggesting the formation of strong, partially irreversible bonds with the soil matrix. nih.govresearchgate.net

Ionic Strength: The presence of other ions can affect beryllium sorption. Competing cations can decrease sorption, particularly at low pH, whereas counter-ions can increase it. rsc.org

Desorption: Desorption of beryllium from soils is generally low, indicating strong binding. nih.govresearchgate.net The process is influenced by the chemical environment:

Leaching Solutions: The composition of leaching solutions significantly affects desorption rates. Acidic solutions, such as simulated acid rain, lead to much higher desorption of beryllium compared to neutral water extractions. nih.govacs.org

Diffusion Mechanisms: The release of beryllium from soils can follow complex diffusion-controlled mechanisms, where beryllium entrapped in micropores is desorbed very slowly. nih.gov

Hysteresis: The sorption-desorption process often exhibits hysteresis, meaning that beryllium is not as easily released as it is sorbed, confirming that it is partially irreversibly bound to soil particles. nih.govresearchgate.net

Table 2: Factors Influencing Beryllium Sorption and Desorption in Soils

FactorEffect on SorptionEffect on DesorptionResearch Findings
pH Increases with increasing pHIncreases with decreasing pHSorption is low at acidic pH and high at neutral to alkaline pH. Acidic conditions promote leaching. researchgate.netresearchgate.netrsc.org
Clay & Organic Matter High content increases sorptionHigh content limits desorptionChemisorption to active surfaces of minerals and organic matter leads to strong, partially irreversible binding. nih.govresearchgate.netnih.gov
Ionic Environment Competing ions decrease sorption; counter-ions increase itDepends on leachate compositionEffects are most pronounced at low pH. rsc.org Acidic leachates significantly increase desorption. acs.org

This interactive table summarizes the key environmental factors controlling the retention and release of beryllium in soils and sediments.

Mobilization and Immobilization Mechanisms in Aquatic Systems

In aquatic systems, the mobility of beryllium is primarily controlled by its solubility, which is highly dependent on pH and the presence of complexing ligands, including phosphate.

Immobilization: Beryllium compounds are generally insoluble at the pH of most natural waters (pH 5-8). epa.gov The primary mechanism for beryllium immobilization is precipitation, particularly as beryllium hydroxide (Be(OH)₂). nih.govepa.gov When phosphate is present, the formation of insoluble beryllium phosphate solids can also occur, further limiting its concentration in the water column. nih.gov This precipitation is a key factor in the natural attenuation of beryllium in aquatic environments. Modeling studies suggest that the formation of beryllium hydroxide and/or phosphate solids limits beryllium's solubility in various biological and environmental fluids. nih.gov

Mobilization: Mobilization of beryllium occurs under conditions that favor its dissolution.

Low pH: Acidic conditions (pH < 5) significantly increase the solubility of beryllium compounds, leading to their mobilization in the dissolved phase. researchgate.netepa.gov

Complexation: The formation of soluble complexes with ligands such as fluoride (B91410) or carbonate can also enhance beryllium transport in hydrothermal fluids. usgs.gov

Desorption from Sediments: Changes in water chemistry, such as a decrease in pH, can cause the desorption of beryllium from bottom sediments, releasing it back into the water column. researchgate.netnih.gov Degassing of CO₂ from emerging groundwater can raise stream pH, which in turn can cause desorption of phosphorus from sediments, potentially influencing beryllium's fate through competitive interactions. nih.gov

The interplay between dissolution/precipitation and sorption/desorption from suspended and bottom sediments dictates the ultimate concentration of dissolved beryllium in natural waters.

Role of Beryllium Phosphates in Beryllium Transport and Fate in Natural Systems

In terrestrial systems, the strong sorption of beryllium to soil particles, partly through the formation of surface phosphate complexes, limits its vertical migration through the soil profile and its transport via surface runoff. researchgate.netnih.gov This explains the relative immobility of beryllium observed at some contaminated sites. researchgate.net

In aquatic systems, the precipitation of beryllium phosphate is a significant sink for dissolved beryllium. nih.gov This process effectively removes beryllium from the water column and transfers it to the sediment phase. The long-term stability of these phosphate compounds in sediments is crucial for the permanent sequestration of beryllium.

Furthermore, the biogeochemical cycling of phosphorus itself can indirectly influence beryllium's fate. ulster.ac.ukmdpi.com For instance, microbial activities that mobilize phosphorus could potentially alter the stability of beryllium phosphate complexes. frontiersin.org Some microorganisms can solubilize mineral phosphates like aluminum phosphate and iron phosphate, and this ability might be linked to the solubilization of other metal-phosphate complexes. frontiersin.org The interaction between beryllium, iron, and phosphate in soils and sediments is an area requiring further research to fully understand these complex biogeochemical linkages.

Remediation Strategies for Beryllium Contamination (Excluding Biological Treatment)

Remediation of beryllium-contaminated sites focuses on immobilizing the metal to prevent its migration and reduce exposure risks. Chemical and physical methods are commonly employed.

Chemical precipitation is a primary method for removing dissolved beryllium from wastewater. By adjusting the pH to an alkaline state (typically > pH 8), beryllium precipitates out of solution as beryllium hydroxide. nih.govepa.gov This process is a cornerstone of industrial wastewater treatment for beryllium.

Solidification/Stabilization (S/S) technologies are used for treating contaminated soils, sludges, and wastes. clu-in.orgepa.gov The process involves mixing the contaminated material with binding agents to physically encapsulate and/or chemically immobilize the contaminants. epa.govnih.gov

Mechanism: S/S for beryllium-contaminated soil aims to convert beryllium into less soluble and mobile forms. This is achieved through mechanisms like physical adsorption, chemical absorption, and precipitation within a solid matrix. nih.gov Creating an alkaline environment with the binding agents is crucial for precipitating beryllium and inhibiting its migration. nih.gov

Binders: Cement-based binders are commonly considered. The cement matrix encapsulates the beryllium, and the high pH of the cement pore solution ensures beryllium remains as a low-solubility hydroxide or other stable compound. clu-in.orgmdpi.com The goal is to create a hardened, monolithic mass with low permeability, which physically restricts the leaching of beryllium. clu-in.org

Adsorption is an effective technology for removing low concentrations of beryllium from water. researchgate.netkpi.ua This method uses various sorbent materials that have a high affinity for beryllium.

Adsorbents: A range of materials have been shown to be effective, including ion exchange resins, modified biosorbents, and metal oxides. researchgate.netkpi.ua For example, resins like Amberlite have been used in batch sorption experiments to effectively remove beryllium from aqueous solutions. materials.international

Process Parameters: The efficiency of adsorption is highly dependent on process parameters. Solution pH is the most critical factor, with optimal removal often occurring in a specific pH range (e.g., pH 3-5 for some resins, or pH > 6 for precipitation-assisted sorption). nih.govmaterials.international Contact time is also important, with sorption kinetics ranging from a few minutes to several hours depending on the adsorbent type. researchgate.netkpi.ua Modified resins and biochars are being developed to enhance removal efficiency and speed. nih.govchinaminingmagazine.com These technologies can achieve over 99% removal of beryllium from solution under optimal conditions. kpi.ua

Future Research Directions and Unexplored Frontiers

Development of Novel Beryllium Phosphate (B84403) Architectures (e.g., Metal-Organic Frameworks)

The synthesis of new crystalline beryllophosphates is a vibrant area of research. washu.edu Scientists have successfully created novel open-framework structures using organic templates, which act as structure-directing agents. researchgate.netrsc.orgrsc.org These templated synthesis approaches, often carried out under hydrothermal or solvothermal conditions, have yielded beryllophosphates with unique structural architectures, such as one-dimensional channels and layered frameworks. oaepublish.commit.edursc.org For instance, research has demonstrated the synthesis of beryllophosphate open-frameworks with regular, one-dimensional eight-ring channels occupied by organic cations. researchgate.netrsc.org Other studies have produced low-dimensional beryllium phosphates with unique one-dimensional double chains and two-dimensional layered structures. oaepublish.commit.edursc.org

A particularly promising frontier is the development of beryllium phosphate-based Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. While the synthesis of some organically templated beryllophosphates has been achieved, the systematic design and synthesis of true beryllium phosphate MOFs remain a largely unexplored area. washu.eduyoutube.com Future research will likely focus on utilizing the principles of reticular chemistry to design and assemble beryllium phosphate nodes with a variety of organic linkers, creating frameworks with tunable pore sizes, high surface areas, and specific functionalities. youtube.comyoutube.com The ionothermal synthesis approach, which uses ionic liquids as both solvent and template, has shown promise in creating metal phosphates with large channel structures, including a beryllium phosphate with 24-membered ring channels, and could be a key technique in developing novel BePO-MOFs. nih.gov The successful synthesis of these new architectures could unlock applications in catalysis, separation, and gas storage.

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the formation mechanisms of beryllium phosphates is crucial for controlling their synthesis and tailoring their properties. Advanced in situ characterization techniques are essential tools for observing the dynamic processes of crystallization and transformation in real-time. Techniques such as high-temperature X-ray diffraction have been used to study the crystallization of beryllium metaphosphate glass, revealing the formation of high-temperature polymorphs and providing insights into nucleation and growth kinetics. iaea.org

Future research will increasingly rely on a suite of in situ and operando characterization methods to probe the complex synthesis pathways of beryllium phosphates. acs.orgmdpi.com For example, studies have already shown the in situ generation of organic templates through N-methylation during the hydrothermal synthesis of crystalline beryllium phosphates. rsc.org This highlights the dynamic nature of the synthesis environment. The application of techniques like synchrotron-based X-ray scattering, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy under real reaction conditions will allow researchers to monitor the evolution of precursor species, the formation of intermediate phases, and the final crystallization of the desired beryllium phosphate framework. This deeper understanding will enable more precise control over the synthesis process, leading to the rational design of materials with desired structures and properties. acs.orgmdpi.com

Integration of Machine Learning and Artificial Intelligence in Material Design

The discovery of new materials is traditionally a time-consuming process of trial and error. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by enabling the inverse design of materials, where desired properties are used to predict the chemical structures and synthesis conditions. oaepublish.comresearchgate.net

In the context of inorganic materials like beryllium phosphates, ML models can be trained on existing databases of materials properties and synthesis parameters to predict the outcomes of new experiments. rsc.orgmit.edu For example, ML has been used to predict suitable synthesis routes (solid-state, sol-gel, etc.) and reaction conditions for inorganic compounds. mit.edu Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even propose entirely new, stable inorganic compounds with targeted properties. oaepublish.comresearchgate.net Researchers have already begun to apply these methods to phosphate-based materials, using ML to screen for new double phosphate materials for biomedical applications and to optimize synthesis conditions for calcium phosphates. researchgate.netrsc.org

Exploration of Beryllium Phosphates in Quantum Materials and Emerging Technologies

The unique properties of both beryllium and phosphate-containing materials suggest that beryllium phosphates could play a role in the development of quantum materials and other emerging technologies. Beryllium itself, due to its low atomic number and specific nuclear properties, is used as a moderator and reflector in nuclear reactors. researchgate.net Quantum-chemical modeling has been employed to understand the electronic structure and chemical bonding in beryllium-containing materials like beryllium oxide. aps.orgaps.org

On the other hand, phosphorus-based materials are being actively investigated for quantum computing applications. arxiv.orgnih.gov For instance, the nuclear or electron spin of phosphorus dopants in silicon is a leading candidate for qubits, the fundamental units of quantum information. arxiv.orgnih.govpnas.org Furthermore, there is evidence suggesting that quantum effects may influence the formation of lithium-doped amorphous calcium phosphate. mpg.de

Given this context, the exploration of beryllium phosphates in quantum materials is a compelling, albeit speculative, future direction. Research could focus on synthesizing and characterizing beryllium phosphate materials with specific electronic and magnetic properties suitable for quantum applications. This might involve doping beryllium phosphate lattices with specific elements or creating nanostructured materials with quantum confinement effects. The intersection of beryllium's unique nuclear and electronic properties with the quantum potential of phosphates could lead to the discovery of novel materials for quantum sensing, information processing, and other advanced technologies. aps.orgpnas.org

Q & A

Q. How does the hydrolysis behavior of beryllium salts influence the stability of phosphoric acid, beryllium salt solutions?

  • Mechanism : Beryllium ions in solution form hydrated complexes (e.g., [Be(H2O)4]<sup>2+</sup>), which undergo hydrolysis to generate acidic species: [Be(H2O)4]2++H2O[Be(H2O)3(OH)]++H3O+\text{[Be(H}_2\text{O)}_4]^{2+} + \text{H}_2\text{O} \rightarrow \text{[Be(H}_2\text{O)}_3(\text{OH})]^+ + \text{H}_3\text{O}^+

    This acidity destabilizes phosphate salts, promoting re-precipitation of hydrolyzed products upon neutralization .

  • Mitigation : Buffer solutions with weak acids (e.g., acetic acid) or chelating agents (e.g., EDTA) to suppress hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported hydration states and structural formulas of beryllium phosphate compounds?

  • Data Contradictions : Historical studies report varying hydration states (e.g., Be3(PO4)2·7H2O vs. Be3(PO4)2·4H2O) due to differences in drying temperatures and synthetic conditions .
  • Methodology :
    • Controlled Synthesis : Replicate procedures under inert atmospheres to minimize hydrolysis.
    • Analytical Triangulation : Combine XRD for crystallinity, TGA for hydration quantification, and FTIR/Raman spectroscopy to identify phosphate coordination modes .

Q. What analytical techniques are recommended for quantifying trace beryllium in environmental samples containing this compound?

  • Challenges : Beryllium’s toxicity (regulated at 0.1% in some jurisdictions) demands ultra-sensitive detection .
  • Techniques :
    • ICP-MS : Offers sub-ppb detection limits. Use matrix-matched calibration standards (e.g., ultra-pure phosphoric acid) to mitigate interference .
    • Spectrographic Methods : Rotating electrode spark spectroscopy with densitometry can quantify Be in complex matrices (e.g., industrial effluents) .

Q. How can researchers design experiments to study the polymerized structures of beryllium phosphate in solution?

  • Theoretical Basis : Beryllium’s tendency to form covalent, polymerized structures (e.g., (BeF2)n) suggests similar behavior in phosphate systems .
  • Experimental Design :
    • Variable pH Studies : Probe polymerization via dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS) at different pH levels.
    • X-ray Absorption Spectroscopy (XAS) : Resolve Be-O-P bridging motifs in amorphous phases .

Q. What strategies mitigate health risks when handling this compound in laboratory settings?

  • Safety Protocols :
    • Containment : Use fume hoods and gloveboxes to prevent inhalation of Be-containing aerosols.
    • Waste Management : Acidify waste solutions to pH <2 to stabilize Be ions and avoid precipitation .
    • PPE : Wear nitrile gloves and respirators compliant with NIOSH standards .

Q. How can spectroscopic methods differentiate beryllium phosphate from other beryllium salts in mixed systems?

  • Technique Selection :
    • FTIR : Phosphate groups exhibit distinct P-O stretching bands (\sim1000–1100 cm−1), absent in sulfate or nitrate salts.
    • NMR : 9Be NMR can distinguish between tetrahedral (e.g., [Be(H2O)4]2+) and phosphate-coordinated Be species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.